molecular formula C25H28N6O3 B607803 Unii-63FJ7LF55O CAS No. 1419609-94-1

Unii-63FJ7LF55O

Cat. No. B607803
M. Wt: 460.538
InChI Key: URCMKDJBULWNAI-DQEYMECFSA-N
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Description

“Unii-63FJ7LF55O” is also known as GSK2798745 . It is a small molecule that is currently under investigation in clinical trials .


Molecular Structure Analysis

The molecular structure of GSK2798745 is represented by the chemical formula C25H28N6O3 . The average weight of the molecule is 460.538 and the monoisotopic weight is 460.222288786 .

Scientific Research Applications

Advanced Material Synthesis

Research in the field of chemical sciences emphasizes the development of novel materials, crucial for technological advancements across various industries. A pivotal example is the electronics industry, where discoveries in semiconducting materials have led to significant technological evolution, demonstrating the interplay between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Environmental Modeling

In environmental science, large scientific applications like the Unified Air Pollution Model (UNI-DEM) are continuously developed and experimented on by various institutes in Europe. This model exemplifies the collaborative and distributed computing environments necessary for handling large-scale environmental data (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nanotechnology Research

In the realm of nanotechnology, the University Nanosat Program (UNP) represents a collaborative effort across various organizations to develop nanosatellites. This program highlights the integration of government and academia in advancing aerospace technologies and nurturing the next generation of professionals in this field (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Scientific Computing Tools

The development of tools for performance analysis of scientific applications on advanced computing platforms is crucial. HPCToolkit, for instance, aids in identifying bottlenecks in parallel codes, essential for addressing problems in various scientific domains (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

Scientific and Technical Achievement Transformation

Accelerating the transformation of scientific and technical achievements, especially in universities, has been a focal point. This process is integral for addressing national economic construction and developing a cost-effective scientific and technological industry (Xian-guo, 2004).

Plasmon-Exciton Coupling Research

Research in nanodisk–J‐aggregate complexes reveals insights into plasmon–exciton coupling. Such studies are supported by leading scientific organizations and contribute to understanding complex interactions at the nanoscale (Zheng, Juluri, Jensen, Ahmed, Lu, Jensen, & Huang, 2010).

Joint Institute for Nuclear Research (JINR)

The JINR serves as an internationally renowned research center integrating theoretical and experimental studies with the development of cutting-edge technologies and education. It exemplifies international collaboration in scientific research and technology development (Matveev, 2016).

Safety And Hazards

As GSK2798745 is still under investigation in clinical trials, detailed safety and hazard information may not be available .

Future Directions

GSK2798745 is currently under investigation in clinical trials, indicating that future research will likely focus on understanding its efficacy and safety profile in more detail .

properties

IUPAC Name

3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCMKDJBULWNAI-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile

CAS RN

1419609-94-1
Record name GSK-2798745
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1419609941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2798745
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2798745
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FJ7LF55O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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